molecular formula C14H14N2O2 B6413676 6-Amino-3-(4-ethylphenyl)picolinic acid CAS No. 1261991-13-2

6-Amino-3-(4-ethylphenyl)picolinic acid

Cat. No.: B6413676
CAS No.: 1261991-13-2
M. Wt: 242.27 g/mol
InChI Key: VBTKAOBDKIQRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by the presence of an amino group at the 6th position and a 4-ethylphenyl group at the 3rd position of the picolinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-ethylphenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Nitration: The picolinic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethylphenyl group is introduced through a substitution reaction, often using a halogenated ethylbenzene derivative and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-ethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use halogenated reagents and Lewis acids as catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Amino-3-(4-ethylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-ethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones . The compound can bind to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-tert-butylphenyl)picolinic acid
  • 6-Amino-3-(4-methylphenyl)picolinic acid
  • 6-Amino-3-(4-chlorophenyl)picolinic acid

Uniqueness

6-Amino-3-(4-ethylphenyl)picolinic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

6-amino-3-(4-ethylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)16-13(11)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTKAOBDKIQRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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